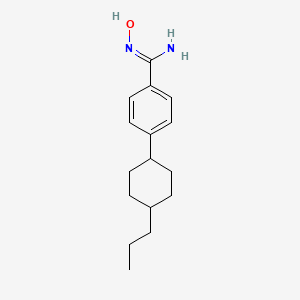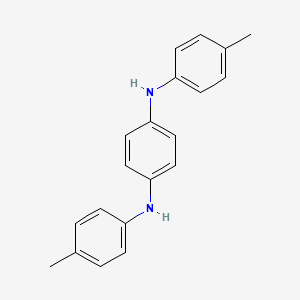
N1,N4-Di-p-tolylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N4-Di-p-tolylbenzene-1,4-diamine is an organic compound with the molecular formula C20H20N2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1,N4-Di-p-tolylbenzene-1,4-diamine can be synthesized through a palladium-catalyzed amination reaction. One common method involves the reaction of 2-bromo-9,9-diphenyl-9H-fluorene with this compound in the presence of tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium t-butanolate in toluene at 110°C for 5 hours under an inert atmosphere . The product is then extracted using dichloromethane and purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N4-Di-p-tolylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N1,N4-Di-p-tolylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate for the preparation of chemically active substances for polymeric materials.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Wirkmechanismus
The mechanism by which N1,N4-Di-p-tolylbenzene-1,4-diamine exerts its effects involves its ability to transport holes efficiently in optoelectronic devices. The compound’s molecular structure allows for effective charge transfer, which is crucial for the performance of OLEDs and OSCs. The molecular targets and pathways involved include the π-conjugated systems that facilitate charge transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine
- N,N′-di-p-tolylbenzidine
- N,N′-di-p-tolyl-p-phenylenediamine
Uniqueness
N1,N4-Di-p-tolylbenzene-1,4-diamine is unique due to its specific molecular structure, which provides optimal properties for use as a hole transport layer in optoelectronic devices. Its ability to form nanostructured films with high transmittance and low impedance makes it a valuable material in the field of organic electronics .
Eigenschaften
Molekularformel |
C20H20N2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-N,4-N-bis(4-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C20H20N2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14,21-22H,1-2H3 |
InChI-Schlüssel |
JBMMSVXRQPXCGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


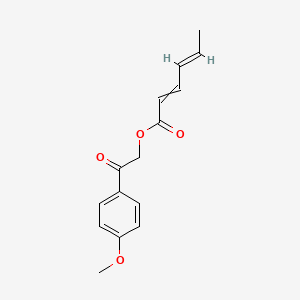
![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)
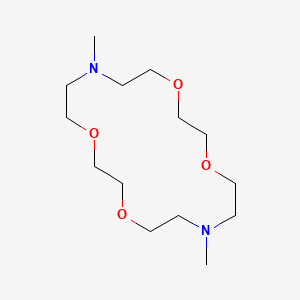
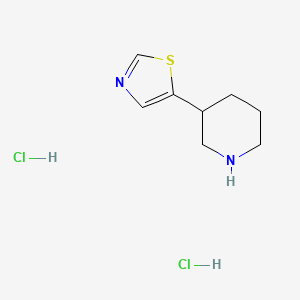

![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)
![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
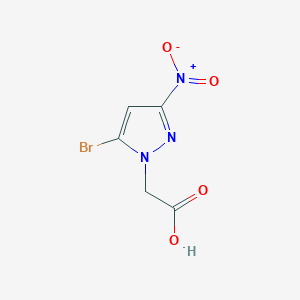

![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)

![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)
